N-methyl-1-phenyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)cyclopropane-1-carboxamide
Description
This compound is a structurally complex molecule featuring a triazolo-pyridazine core fused with an azetidine ring and a cyclopropane-carboxamide moiety. Its design integrates heterocyclic and strained ring systems, which are often employed in medicinal chemistry to enhance binding affinity and metabolic stability.
Properties
IUPAC Name |
N-methyl-1-phenyl-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]cyclopropane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O/c1-23(18(26)19(9-10-19)14-5-3-2-4-6-14)15-11-24(12-15)17-8-7-16-21-20-13-25(16)22-17/h2-8,13,15H,9-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCVBJWQGHFIQAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CN(C1)C2=NN3C=NN=C3C=C2)C(=O)C4(CC4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-methyl-1-phenyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)cyclopropane-1-carboxamide (CAS Number: 2199064-66-7) is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 348.4 g/mol. The compound features a cyclopropane moiety linked to a triazolo-pyridazine structure, which is significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 348.4 g/mol |
| CAS Number | 2199064-66-7 |
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of compounds with similar structural motifs. For instance, derivatives of triazole and pyridazine have shown promising results in inhibiting tumor growth across various cancer cell lines. The triazolo-pyridazine core is believed to interact with key enzymes involved in cancer progression, such as carbonic anhydrases and kinases.
In vitro assays have demonstrated that compounds with similar frameworks exhibit IC50 values in the micromolar range against breast cancer cells, indicating significant cytotoxic effects. For example, a related compound showed an IC50 value of 1.47 μM against breast cancer cell lines .
Neuroprotective Effects
The compound's structural components suggest potential neuroprotective effects. Compounds containing triazole rings have been studied for their ability to inhibit monoamine oxidases (MAOs), which are implicated in neurodegenerative diseases. Inhibition of MAO can lead to increased levels of neurotransmitters such as serotonin and dopamine, potentially alleviating symptoms associated with depression and anxiety disorders.
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit MAO A and B, leading to enhanced neurotransmitter availability.
- Cell Cycle Disruption : Anticancer agents often induce apoptosis in cancer cells by disrupting the cell cycle.
- Targeting Kinases : The heteroatoms in the triazole ring can form hydrogen bonds with critical kinases involved in cancer signaling pathways.
Case Studies
Several studies have investigated the biological activity of related compounds:
- Anticancer Studies : A study on triazole derivatives demonstrated significant inhibition of tumor growth in xenograft models . These findings suggest that modifications to the triazolo-pyridazine structure can enhance anticancer efficacy.
- Neuroprotective Studies : Research on similar compounds indicated their potential in treating neurodegenerative diseases by inhibiting MAOs . This highlights the relevance of structural features in developing neuroprotective agents.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural and functional similarities with several classes of heterocyclic molecules, particularly those involving triazolo-pyridazine and azetidine frameworks. Below is a detailed comparison based on synthesis, stability, and functional performance:
Table 1: Key Comparisons with Structural Analogs
Key Findings:
Synthesis Methodology : Unlike deuterated analogs (e.g., d-TCTA, d-NPD), the target compound’s synthesis may face challenges due to the steric hindrance of the cyclopropane and azetidine moieties. Deuterated compounds, as described in the evidence, often require specialized routes to avoid back-exchange, which is less relevant here .
However, this strain could also reduce thermal stability relative to deuterated arylamines .
Q & A
Q. What are the critical considerations for optimizing the synthesis of this compound?
- Methodological Answer : Synthesis requires multi-step reactions with precise control of temperature (e.g., 60–100°C for cyclization), pH (neutral to mildly basic conditions), and solvent selection (e.g., dichloromethane, ethanol, or acetonitrile). Catalysts such as palladium-based reagents or coupling agents (EDCI/DCC) are often employed to enhance reaction efficiency. Purification via column chromatography or recrystallization is critical to isolate intermediates and achieve >95% purity. Characterization using -/-NMR and high-resolution mass spectrometry (HRMS) is essential to confirm structural integrity at each step .
Q. How can researchers confirm the structural identity of intermediates and the final product?
- Methodological Answer : Use a combination of spectroscopic techniques:
- NMR : Assign peaks to verify aromatic protons (δ 7.0–8.5 ppm for triazolopyridazine), cyclopropane protons (δ 1.0–2.5 ppm), and carboxamide carbonyls (δ ~165–170 ppm).
- MS : Confirm molecular ion peaks (e.g., [M+H]) and fragment patterns consistent with heterocyclic cleavage.
- X-ray crystallography (if crystalline): Resolve 3D conformation of the azetidine and cyclopropane moieties .
Q. What are the key structural features influencing its physicochemical properties?
- Methodological Answer : The compound’s solubility and stability are dictated by:
- Heterocycles : The [1,2,4]triazolo[4,3-b]pyridazine core contributes to π-π stacking and hydrogen bonding.
- Cyclopropane : Enhances rigidity, potentially improving metabolic stability.
- Azetidine : Introduces conformational constraints affecting target binding.
LogP calculations (e.g., ~2.5–3.5) predict moderate lipophilicity, requiring DMSO or ethanol for in vitro assays .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve target affinity?
- Methodological Answer :
- Modular substitutions : Replace the phenyl group with halogenated or methoxy variants to assess electronic effects.
- Core modifications : Compare triazolopyridazine with triazolopyridine analogs to evaluate heterocycle size impact.
- Biological assays : Measure IC values against kinases or GPCRs using fluorescence polarization or radioligand binding.
Example SAR Table :
| Derivative | R-Group Modification | Target Affinity (IC, nM) |
|---|---|---|
| Parent | Phenyl | 120 ± 15 |
| Analog 1 | 4-Fluorophenyl | 85 ± 10 |
| Analog 2 | Cyclopropyl | 210 ± 25 |
| Data from . |
Q. How should contradictory biological activity data (e.g., varying potency across assays) be resolved?
- Methodological Answer :
- Assay validation : Ensure consistency in cell lines (e.g., HEK293 vs. CHO) and assay conditions (pH, serum content).
- Off-target profiling : Use proteome-wide screens (e.g., KINOMEscan) to identify non-specific interactions.
- Molecular dynamics (MD) simulations : Model ligand-receptor binding to explain potency differences (e.g., conformational flexibility of the azetidine ring) .
Q. What strategies mitigate instability during in vivo pharmacokinetic studies?
- Methodological Answer :
- Prodrug design : Introduce ester or phosphate groups on the carboxamide to enhance solubility and reduce first-pass metabolism.
- Stabilization : Use deuterated analogs at metabolically labile sites (e.g., cyclopropane-CH) to prolong half-life.
- Analytical monitoring : Employ LC-MS/MS to track degradation products in plasma .
Q. How can computational methods guide lead optimization?
- Methodological Answer :
- Docking studies : Use Schrödinger Suite or AutoDock Vina to predict binding poses in target pockets (e.g., ATP-binding sites).
- QSAR models : Train algorithms on datasets of IC values and molecular descriptors (e.g., polar surface area, H-bond donors).
- ADMET prediction : Apply tools like SwissADME to forecast permeability (Caco-2), CYP inhibition, and hERG liability .
Data Contradiction Analysis
Q. How to address discrepancies in reported enzyme inhibition vs. cellular activity?
- Methodological Answer :
- Cellular context : Assess membrane permeability (PAMPA assay) or efflux by ABC transporters (e.g., P-gp).
- Metabolite profiling : Identify active metabolites via hepatocyte incubation and LC-HRMS.
- Target engagement : Use CETSA (Cellular Thermal Shift Assay) to confirm intracellular target binding .
Experimental Design Considerations
Q. What controls are essential for cytotoxicity assays to ensure specificity?
- Methodological Answer :
- Negative controls : Use scrambled analogs or vehicle (DMSO <0.1%).
- Positive controls : Include staurosporine (apoptosis inducer) or doxorubicin (DNA intercalator).
- Counter-screens : Test against non-cancerous cell lines (e.g., HEK293) to exclude general toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
